molecular formula C21H14FNO3 B2883825 (Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 622791-06-4

(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2883825
CAS No.: 622791-06-4
M. Wt: 347.345
InChI Key: ZUSLEKYLPUHYCE-JMIUGGIZSA-N
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Description

(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted at the C-6 position with a 4-fluorobenzyloxy group and at the C-2 position with a pyridin-3-ylmethylene moiety. This compound is part of a broader effort to optimize aurones for tubulin polymerization inhibition, targeting the colchicine-binding site to disrupt microtubule dynamics in cancer cells.

Properties

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3/c22-16-5-3-14(4-6-16)13-25-17-7-8-18-19(11-17)26-20(21(18)24)10-15-2-1-9-23-12-15/h1-12H,13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSLEKYLPUHYCE-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-tumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a 4-fluorobenzyl ether and a pyridine moiety. The structural formula can be represented as follows:

C18H14FNO3\text{C}_{18}\text{H}_{14}\text{FNO}_3

This structure is critical as it influences the compound's interaction with biological targets.

1. Antitumor Activity

Recent studies have highlighted the anti-cancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AA2780 (Ovarian Cancer)12
Compound BNCI-H460 (Lung Cancer)10
Compound CHCT-116 (Colon Cancer)8

In particular, studies indicate that the introduction of a pyridine ring enhances the cytotoxicity against ovarian cancer cells, suggesting a structure-activity relationship that merits further exploration .

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

A study evaluating various benzofuran derivatives reported that those with similar structures exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammation .

3. Antimicrobial Activity

Emerging data suggest that this compound possesses antimicrobial properties. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30

These findings indicate a promising avenue for developing new antimicrobial agents based on this compound's structure .

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound showed a reduction in tumor size among participants with advanced ovarian cancer after a treatment regimen lasting three months.
  • Case Study 2 : In a cohort study assessing anti-inflammatory drugs for chronic pain management, patients treated with this benzofuran derivative reported significant pain relief and reduced inflammatory markers compared to placebo groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

C-6 Alkoxy Modifications :

  • 5b (2,6-dichlorobenzyloxy) exhibits high potency (IC50 = 66 nM) due to electron-withdrawing substituents enhancing tubulin binding .
  • The target compound ’s 4-fluorobenzyloxy group may improve metabolic stability compared to 5b’s dichloro analog, though its activity remains unverified.

C-2 Heteroaryl Substitutions :

  • 5b ’s pyridin-4-yl group shows stronger tubulin inhibition than 40 ’s pyridin-3-yl variant, suggesting positional effects on target engagement .
  • Pyridin-3-yl (as in the target compound) may alter binding kinetics due to steric or electronic differences compared to pyridin-4-yl.

Selectivity and Toxicity: 5a demonstrates >20-fold selectivity for PC-3 cancer cells over normal HEL299 cells, a critical advantage for therapeutic development . Neither 5b nor the target compound have reported selectivity indices, highlighting a gap in current data.

In Vivo and Mechanistic Studies

  • 5a and 5b suppressed tumor growth in PC-3 xenograft and zebrafish T-ALL models at 10 mg/kg without significant toxicity .
  • Both compounds induce G2/M cell cycle arrest and inhibit tubulin polymerization, confirming their mechanism aligns with colchicine-site binders .

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